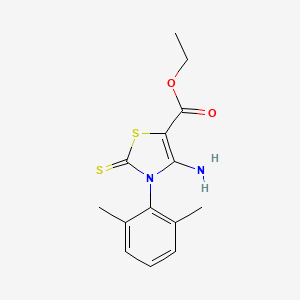

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Historical Context and Discovery

The development of ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate emerged from the broader historical progression of thiazole chemistry research, which began in the late 19th century with the discovery of thiazole itself. The thiazole ring system, containing both sulfur and nitrogen heteroatoms, was first isolated and characterized as a five-membered heterocyclic compound with significant chemical stability and reactivity. The specific compound under examination represents a more recent advancement in thiazole derivative synthesis, reflecting the sophisticated synthetic methodologies developed throughout the 20th and early 21st centuries. Historical records indicate that the compound was first documented in chemical databases around 2005, with its creation date listed as July 8, 2005, in major chemical information systems. The development of this particular derivative coincided with increased interest in amino-substituted thiazole compounds for various research applications. The synthetic pathways leading to this compound build upon classical thiazole formation reactions, particularly the Hantzsch thiazole synthesis, which has been a cornerstone methodology for constructing thiazole rings since its development. The compound's emergence also reflects the growing understanding of how substituent patterns on thiazole rings can modulate chemical and biological properties.

Nomenclature and Classification Systems

The systematic nomenclature of ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is classified under multiple nomenclature systems, with the primary International Union of Pure and Applied Chemistry name being ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate. Alternative nomenclature includes ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate, reflecting the tautomeric forms possible for this structure. The compound is also known by several synonyms, including 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-5-thiazolecarboxylic acid ethyl ester and 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-thiazole-5-carboxylic acid ethyl ester. In chemical database systems, the compound is referenced by its Chemical Abstracts Service number 312922-21-7 and is assigned the MDL number MFCD02089333. The classification extends to its positioning within the broader category of thiazole derivatives, specifically as an aminothiazole carboxylate with additional phenyl and thioxo substituents. The compound belongs to the class of heterocyclic organic compounds and is further categorized as a thiazole derivative with ester functionality.

Identification Parameters

The identification of ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate relies on several key analytical parameters that provide definitive characterization. The molecular formula C14H16N2O2S2 indicates the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two sulfur atoms, yielding a molecular weight of 308.42 grams per mole. The compound's International Chemical Identifier string is InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7H,4,15H2,1-3H3, providing a standardized representation of its molecular structure. The International Chemical Identifier Key XNUXCOWFAZZTNQ-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC=C2C)C)N provides a linear encoding of the molecular structure. Spectroscopic identification parameters include characteristic nuclear magnetic resonance chemical shifts, with the thiazole ring protons typically appearing in the aromatic region between 7 and 9 parts per million. Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 308, confirming the molecular weight determination.

| Parameter | Value |

|---|---|

| Molecular Formula | C14H16N2O2S2 |

| Molecular Weight | 308.42 g/mol |

| Chemical Abstracts Service Number | 312922-21-7 |

| MDL Number | MFCD02089333 |

| International Chemical Identifier Key | XNUXCOWFAZZTNQ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC=C2C)C)N |

Position in Thiazole Chemistry Research

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate occupies a significant position within the broader landscape of thiazole chemistry research, representing an important class of heterocyclic compounds that bridge fundamental organic chemistry and applied research applications. The compound exemplifies the sophisticated molecular design principles that characterize modern thiazole derivative development, incorporating multiple functional groups that enable diverse chemical reactivity patterns. Within the context of thiazole research, this compound represents an advanced example of how classical heterocyclic frameworks can be modified through strategic substitution to achieve specific molecular properties. The presence of both amino and thioxo functionalities on the thiazole ring system demonstrates the versatility of thiazole chemistry in accommodating electron-donating and electron-withdrawing groups simultaneously. Research investigations into similar thiazole derivatives have demonstrated the importance of substitution patterns in determining molecular behavior, with the 2,6-dimethylphenyl substitution pattern being particularly noteworthy for its steric and electronic effects. The compound's position in thiazole research is further emphasized by its potential as a synthetic intermediate for more complex molecular architectures, particularly in the development of biologically active compounds. Contemporary research trends in thiazole chemistry have increasingly focused on understanding structure-activity relationships, and this compound serves as a valuable model system for such investigations.

Significance in Heterocyclic Compound Development

The significance of ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate in heterocyclic compound development extends beyond its individual molecular properties to encompass its role as a representative example of advanced heterocyclic design principles. The compound demonstrates the sophisticated approaches available for modifying heterocyclic scaffolds to achieve specific molecular characteristics, particularly through the strategic incorporation of multiple functional groups that can participate in diverse chemical transformations. In the broader context of heterocyclic chemistry, this compound illustrates the evolution from simple heterocyclic systems to complex, multifunctional molecules that can serve as platforms for further synthetic elaboration. The thiazole ring system itself has proven to be one of the most versatile heterocyclic frameworks in organic chemistry, capable of supporting a wide range of substituents while maintaining structural integrity and chemical reactivity. The specific substitution pattern observed in this compound, featuring amino, thioxo, and carboxylate ester functionalities, represents a sophisticated example of how multiple reactive sites can be incorporated into a single heterocyclic framework. This molecular architecture enables the compound to participate in various types of chemical reactions, including nucleophilic substitutions, electrophilic additions, and coordination chemistry with metal centers. The compound's significance is further enhanced by its potential applications in synthetic methodology development, where it can serve as a starting material for the preparation of more complex heterocyclic systems through established synthetic transformations such as cyclization reactions, functional group interconversions, and ring-forming processes.

Properties

IUPAC Name |

ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7H,4,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUXCOWFAZZTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC=C2C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353924 | |

| Record name | SBB002722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312922-21-7 | |

| Record name | SBB002722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For this compound, the starting materials might include 2,6-dimethylphenyl isothiocyanate and ethyl acetoacetate.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving:

Catalysts: To enhance reaction rates.

Solvents: Such as ethanol or methanol, to dissolve reactants and control reaction temperature.

Temperature and Pressure: Carefully controlled to ensure optimal reaction conditions and prevent decomposition of sensitive intermediates.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: N-acyl or N-alkyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. Research indicates that thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that thiazole derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. The compound showed promising results against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and various kinases .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against a range of bacterial and fungal strains:

- In Vitro Studies : Research has shown that thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to interact effectively with microbial targets .

Anticonvulsant Activity

Recent investigations have explored the anticonvulsant effects of thiazole derivatives. Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been tested in animal models for its ability to prevent seizures:

- Experimental Results : In a picrotoxin-induced convulsion model, the compound exhibited significant anticonvulsant activity, suggesting its potential use in treating epilepsy .

Structure-Activity Relationship (SAR) Studies

The structure of ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is crucial for its biological activity. SAR studies have provided insights into how modifications to the thiazole ring can enhance or diminish its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 with different aryl groups | Increased anticancer activity |

| Variation in the alkyl chain length | Altered antimicrobial potency |

| Presence of electron-withdrawing groups | Enhanced anticonvulsant effects |

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound’s thiazole ring and amino group allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Aromatic Substituents

- Chlorine atoms may also improve lipophilicity, affecting membrane permeability in biological systems .

- Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-32-0): The nitro group introduces strong electron-withdrawing effects, which could stabilize negative charges in intermediates during synthesis or metabolic processes .

- Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 111698-89-6): The allyl group provides rotational freedom and may enhance solubility in nonpolar solvents compared to aromatic substituents .

Alkyl and Heteroatom Substituents

Key Observations :

- One-pot methods (e.g., –3) offer superior yields (75%) and operational simplicity compared to traditional multi-step syntheses (≤60%) .

- The use of ionic liquids (e.g., in ) for thiazole synthesis improves reaction rates but may require specialized handling .

Melting Points

- Ethyl 3-(methoxycarbonyl)amino-4-methyl-2-isoxazolyliden analog: 163–165°C (decomposition) .

- Ethyl 3-(tert-butoxycarbonyl)amino analog: 95–97°C .

- Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl) analog: Not reported, but sulfanyl groups typically lower melting points compared to thioxo derivatives .

Biological Activity

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is characterized by the presence of a thiazole ring, an ethyl carboxylate group, and an amino group. Its molecular formula is with a CAS number of 312922-21-7. The compound exhibits a solid physical form with a purity of 90% .

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives, including the compound . For instance, thiazoles have been shown to inhibit cancer cell proliferation effectively. The IC50 values for various thiazole compounds indicate significant cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 |

The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the cytotoxic activity of these compounds . The structural modifications in thiazoles can lead to improved interactions with cellular targets, contributing to their anticancer effects.

The mechanism by which ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its biological effects involves:

- Inhibition of Protein Interactions : Molecular dynamics simulations have shown that this compound interacts with proteins primarily through hydrophobic contacts and minimal hydrogen bonding .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 and EGFR signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the thiazole structure can influence biological activity:

- Substituents on the Phenyl Ring : The introduction of methyl groups at specific positions on the phenyl ring significantly enhances cytotoxicity.

- Functional Groups : The presence of amino and carboxyl groups at defined positions is crucial for maintaining biological activity .

- Thiazole Core : The thiazole ring itself is essential for activity; modifications that maintain its integrity while altering substituents can lead to varied biological profiles.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:

- In Vivo Studies : In mouse models inoculated with tumor cells, treatment with thiazole derivatives demonstrated significant tumor growth inhibition compared to controls.

- Comparative Studies : Thiazoles were compared with standard chemotherapeutics like doxorubicin and showed comparable or superior efficacy in certain cancer types .

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

Methodological Answer: The compound is synthesized via cyclocondensation of substituted thiourea derivatives with α-haloketones or esters. A typical protocol involves refluxing 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole derivatives with ethyl chloroacetate in ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization from ethanol or methanol. Characterization includes IR spectroscopy (νmax ~1700 cm⁻¹ for ester C=O, ~3187 cm⁻¹ for NH₂), ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, aromatic protons at δ 6.8–7.2 ppm), and mass spectrometry (EI-MS molecular ion peak at m/z ~319) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy: IR confirms functional groups (e.g., thioxo S=O at ~1250 cm⁻¹). ¹H/¹³C NMR identifies substituents (e.g., ethyl ester protons, 2,6-dimethylphenyl aromatic signals). MS validates molecular weight.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (SHELX-2018 suite) resolves the 3D structure. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.8957 Å, b = 10.2716 Å, and hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed using the Cambridge Structural Database (CSD) for comparative studies .

Advanced Research Questions

Q. How do hydrogen-bonding patterns and supramolecular interactions influence the compound’s solid-state properties?

Methodological Answer: Graph set analysis (Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings from N–H···S interactions). Crystal packing is studied via Mercury software (CCDC) to assess dimerization or π-π stacking (e.g., centroid distances ~3.6 Å between aromatic rings). Such interactions impact solubility and stability, critical for formulation studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected splitting of NH₂ signals) are addressed by:

Q. How is the compound evaluated for biological activity, and what computational tools support structure-activity relationship (SAR) studies?

Methodological Answer:

- In vitro assays: Test against enzyme targets (e.g., kinases) using IC₅₀ determination.

- Molecular docking: AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., hydrophobic pockets accommodating 2,6-dimethylphenyl groups). Docking scores correlate with experimental IC₅₀ values, guiding SAR optimization (e.g., substituting the thiazole ring’s amino group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.